Cas no 2228799-06-0 (3-1-(4-fluorophenyl)ethoxy-3-methylazetidine)

3-1-(4-Fluorophenyl)ethoxy-3-methylazetidine is a fluorinated azetidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-fluorophenyl ethoxy group attached to a 3-methylazetidine core, offering a unique combination of steric and electronic properties. The fluorine substituent enhances metabolic stability and bioavailability, while the azetidine ring contributes to conformational rigidity, which can improve target binding affinity. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, including CNS-targeting drugs or enzyme inhibitors. Its well-defined stereochemistry and modular structure allow for further functionalization, making it a versatile building block in medicinal chemistry and drug discovery pipelines.
3-1-(4-fluorophenyl)ethoxy-3-methylazetidine structure
2228799-06-0 structure
Product name:3-1-(4-fluorophenyl)ethoxy-3-methylazetidine
CAS No:2228799-06-0
MF:C12H16FNO
MW:209.25994682312
CID:5753598
PubChem ID:165654811

3-1-(4-fluorophenyl)ethoxy-3-methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 2228799-06-0
    • 3-[1-(4-fluorophenyl)ethoxy]-3-methylazetidine
    • EN300-1774973
    • 3-1-(4-fluorophenyl)ethoxy-3-methylazetidine
    • Inchi: 1S/C12H16FNO/c1-9(15-12(2)7-14-8-12)10-3-5-11(13)6-4-10/h3-6,9,14H,7-8H2,1-2H3
    • InChI Key: NHPWJAMMHHWPCS-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C)OC1(C)CNC1

Computed Properties

  • Exact Mass: 209.121592296g/mol
  • Monoisotopic Mass: 209.121592296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 21.3Ų

3-1-(4-fluorophenyl)ethoxy-3-methylazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1774973-1.0g
3-[1-(4-fluorophenyl)ethoxy]-3-methylazetidine
2228799-06-0
1g
$1458.0 2023-06-03
Enamine
EN300-1774973-5.0g
3-[1-(4-fluorophenyl)ethoxy]-3-methylazetidine
2228799-06-0
5g
$4226.0 2023-06-03
Enamine
EN300-1774973-0.1g
3-[1-(4-fluorophenyl)ethoxy]-3-methylazetidine
2228799-06-0
0.1g
$1283.0 2023-09-20
Enamine
EN300-1774973-10.0g
3-[1-(4-fluorophenyl)ethoxy]-3-methylazetidine
2228799-06-0
10g
$6266.0 2023-06-03
Enamine
EN300-1774973-1g
3-[1-(4-fluorophenyl)ethoxy]-3-methylazetidine
2228799-06-0
1g
$1458.0 2023-09-20
Enamine
EN300-1774973-5g
3-[1-(4-fluorophenyl)ethoxy]-3-methylazetidine
2228799-06-0
5g
$4226.0 2023-09-20
Enamine
EN300-1774973-2.5g
3-[1-(4-fluorophenyl)ethoxy]-3-methylazetidine
2228799-06-0
2.5g
$2856.0 2023-09-20
Enamine
EN300-1774973-0.25g
3-[1-(4-fluorophenyl)ethoxy]-3-methylazetidine
2228799-06-0
0.25g
$1341.0 2023-09-20
Enamine
EN300-1774973-0.5g
3-[1-(4-fluorophenyl)ethoxy]-3-methylazetidine
2228799-06-0
0.5g
$1399.0 2023-09-20
Enamine
EN300-1774973-0.05g
3-[1-(4-fluorophenyl)ethoxy]-3-methylazetidine
2228799-06-0
0.05g
$1224.0 2023-09-20

Additional information on 3-1-(4-fluorophenyl)ethoxy-3-methylazetidine

Introduction to 3-1-(4-fluorophenyl)ethoxy-3-methylazetidine (CAS No: 2228799-06-0)

3-1-(4-fluorophenyl)ethoxy-3-methylazetidine, identified by the Chemical Abstracts Service Number (CAS No) 2228799-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, a heterocyclic structure known for its potential biological activity. The presence of a 4-fluorophenyl group and an ethoxy substituent on the azetidine ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The 4-fluorophenyl moiety is particularly noteworthy due to its ability to modulate the reactivity and binding affinity of the molecule. Fluoro substitution is a common strategy in medicinal chemistry, as fluorine atoms can enhance metabolic stability, improve pharmacokinetic profiles, and alter receptor interactions. In the context of 3-1-(4-fluorophenyl)ethoxy-3-methylazetidine, the fluorine atom may contribute to optimizing the compound's interaction with biological targets, thereby increasing its therapeutic efficacy.

The ethoxy group in this compound introduces a polar region that can facilitate hydrogen bonding interactions, which are crucial for binding to biological macromolecules such as enzymes and receptors. Additionally, the 3-methyl substituent on the azetidine ring further diversifies the molecular structure, potentially influencing both the electronic distribution and spatial orientation of the molecule. These structural features make 3-1-(4-fluorophenyl)ethoxy-3-methylazetidine a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 3-1-(4-fluorophenyl)ethoxy-3-methylazetidine with greater accuracy. These tools allow for the virtual screening of large libraries of compounds, identifying those with high potential for binding to specific targets. In particular, virtual screening has been instrumental in identifying novel scaffolds for therapeutic applications, including those targeting inflammatory diseases, cancer, and neurological disorders.

The azetidine ring itself is a versatile pharmacophore that has been explored in various drug candidates. Its cyclic structure provides rigidity, which can be advantageous for fitting into narrow binding pockets of biological targets. Moreover, azetidine derivatives have shown promise in inhibiting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The incorporation of fluorine and ethoxy groups into this framework may enhance these properties, leading to more potent and selective inhibitors.

In parallel with computational approaches, experimental synthesis and characterization remain essential for validating the potential of 3-1-(4-fluorophenyl)ethoxy-3-methylazetidine. Advanced synthetic methodologies have been developed to streamline the preparation of complex heterocyclic compounds like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled chemists to construct intricate molecular architectures with high precision.

The role of fluorine in modulating biological activity has been extensively studied in recent years. Fluorinated aromatic compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, fluoroaromatics have been shown to enhance oral bioavailability by reducing metabolic degradation. The 4-fluorophenyl group in 3-1-(4-fluorophenyl)ethoxy-3-methylazetidine may contribute to these benefits, making it a desirable feature for drug candidates.

Furthermore, the ethoxy group can serve as a linker or anchor point for further functionalization, allowing chemists to tailor the compound's properties for specific applications. This flexibility makes 3-1-(4-fluorophenyl)ethoxy-3-methylazetidine a versatile building block for designing novel therapeutics. By modifying other parts of the molecule while retaining these key functional groups, researchers can explore a wide range of biological activities.

Current research trends indicate that small molecules like 3-1-(4-fluorophenyl)ethoxy-3-methylazetidine will continue to play a crucial role in drug discovery. The integration of interdisciplinary approaches—combining synthetic chemistry, computational modeling, and biological testing—has accelerated the identification of promising candidates for clinical development. This holistic strategy ensures that compounds are not only structurally innovative but also functionally relevant.

The potential applications of 3-1-(4-fluorophenyl)ethoxy-3-methylazetidine span multiple therapeutic areas. Its structural features suggest that it may interact with targets involved in inflammation, pain perception, and neurotransmitter signaling. For example, azetidine derivatives have been investigated as potential treatments for chronic pain conditions due to their ability to modulate neurotransmitter release or receptor activity. The presence of fluorine may further enhance these effects by improving target engagement.

In conclusion,3-1-(4-fluorophenyl)ethoxy-3-methylazetidine (CAS No: 2228799-06-0) represents an exciting opportunity for pharmaceutical research. Its unique structural composition—featuring a 4-fluorophenyl, an ethoxy, and a methyl substituent on an azetidine ring—provides multiple avenues for exploration in drug development. By leveraging both computational tools and experimental techniques, this compound holds promise as a lead structure or intermediate in creating novel therapeutics with significant clinical impact.

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